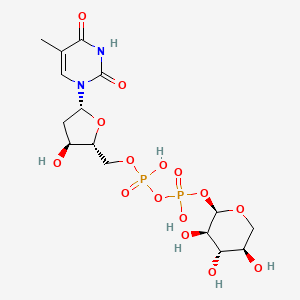

Thymidine-5'-diphospho-beta-D-xylose

Descripción

Propiedades

Fórmula molecular |

C15H24N2O15P2 |

|---|---|

Peso molecular |

534.30 g/mol |

Nombre IUPAC |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H24N2O15P2/c1-6-3-17(15(23)16-13(6)22)10-2-7(18)9(30-10)5-29-33(24,25)32-34(26,27)31-14-12(21)11(20)8(19)4-28-14/h3,7-12,14,18-21H,2,4-5H2,1H3,(H,24,25)(H,26,27)(H,16,22,23)/t7-,8+,9+,10+,11-,12+,14+/m0/s1 |

Clave InChI |

AJUADKZRQSBUAK-KDGZBOQCSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(CO3)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Thymidylyltransferase-Mediated Coupling

Enzymatic pathways leverage thymidylyltransferases to catalyze the formation of thymidine diphosphate sugars. A reported procedure combines thymidine , glucose-1-phosphate, and ATP in the presence of pyruvate kinase , thymidine kinase , and nucleoside diphosphate kinase to generate TDP-glucose, a structural analog. Subsequent dehydration and aminotransferase reactions modify the glucose moiety to xylose.

Table 2: Enzymatic Reaction Components

| Enzyme | Role | Concentration |

|---|---|---|

| Pyruvate kinase | Generates ATP from phosphoenolpyruvate | 1000 U |

| Thymidine kinase | Phosphorylates thymidine | 75 mM |

| α-D-glucose-1-phosphate thymidylyltransferase (RfbA) | Couples glucose-1-phosphate to TMP | 41 mM |

GerB Aminotransferase for Xylose Functionalization

The enzyme GerB (dTDP-4-keto-6-deoxy-D-glucose aminotransferase) from Streptomyces sp. GERI-155 enables the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose. While this pathway targets amino sugar synthesis, analogous approaches using xylose-specific dehydratases and epimerases could redirect intermediates toward TDP-xylose production.

Hybrid Chemoenzymatic Approaches

Combined Chemical and Enzymatic Phosphorylation

A hybrid method starts with chemically synthesized beta-thymidine, which is enzymatically phosphorylated using thymidine kinase and thymidylate kinase to yield thymidine monophosphate (TMP). Subsequent coupling to xylose-1-phosphate via RfbA thymidylyltransferase produces TDP-xylose. This approach achieves higher regioselectivity compared to purely chemical methods.

Optimization of Cofactor Regeneration

ATP and phosphoenolpyruvate (PEP) are critical for sustaining enzymatic activity. In a 15 mL reaction, 78 mM PEP and 1.6 mM ATP maintain kinase activity over 4 hours, achieving 57% conversion efficiency after 270 minutes. Lyophilization and size-exclusion chromatography (P2 column) purify the final product.

Analytical Validation and Yield Comparison

Análisis De Reacciones Químicas

Tipos de Reacciones: La Timidina-5’-Difosfato-Beta-D-Xilosa se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su papel en las vías bioquímicas .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de la Timidina-5’-Difosfato-Beta-D-Xilosa incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones para estas reacciones a menudo involucran niveles de pH específicos, temperaturas y la presencia de catalizadores .

Productos Principales: Los productos principales formados a partir de las reacciones de la Timidina-5’-Difosfato-Beta-D-Xilosa dependen del tipo de reacción. Por ejemplo, la oxidación puede conducir a la formación de derivados deshidroxilados, mientras que las reacciones de sustitución pueden resultar en la formación de varios productos glicosilados .

Aplicaciones Científicas De Investigación

La Timidina-5’-Difosfato-Beta-D-Xilosa tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la Timidina-5’-Difosfato-Beta-D-Xilosa implica su papel como sustrato en reacciones enzimáticas. Se sabe que cataliza la deshidratación de dTDP-D-glucosa para formar dTDP-6-desoxi-D-xilo-4-hexulosa a través de un proceso de tres pasos que involucra la oxidación, la deshidratación y la reducción . Este proceso es crucial para la síntesis de varios compuestos y vías bioquímicas .

Compuestos Similares:

- Timidina-5’-Difosfato-Beta-D-Glucosa

- Timidina-5’-Difosfato-Beta-D-Galactosa

- Timidina-5’-Difosfato-Beta-D-Manosa

Comparación: La Timidina-5’-Difosfato-Beta-D-Xilosa es única debido a su estructura específica y la presencia del residuo de xilosa. Esto la distingue de otros compuestos similares, que pueden tener diferentes residuos de azúcar como glucosa, galactosa o manosa. Estas diferencias estructurales dan como resultado variaciones en sus papeles y aplicaciones bioquímicas .

En conclusión, la Timidina-5’-Difosfato-Beta-D-Xilosa es un compuesto de interés significativo en varios campos de investigación científica

Comparación Con Compuestos Similares

Research Findings and Implications

- Enzyme Specificity : Mutational studies suggest that replacing thymine with cytosine in dTDP-xylose alters its affinity for xylosyltransferases, impacting glycoprotein synthesis .

Q & A

Q. What experimental strategies are used to synthesize and purify TDX for biochemical studies?

TDX is typically synthesized enzymatically using nucleotide sugar pyrophosphorylases or chemically via phosphate coupling reactions. Purification often involves solid-phase extraction (SPE) with polystyrene divinylbenzene columns, followed by ion-exchange chromatography to separate TDX from unreacted substrates . Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) to verify molecular weight . Challenges include minimizing hydrolysis of the labile diphosphate group by maintaining pH 7–8 and low temperatures (4°C) during purification .

Q. How can TDX be quantified in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) is the gold standard. Derivatization using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) enhances ionization efficiency in MS. Key validation parameters include a linear range of 0.1–100 µM, recovery rates >85%, and limits of detection (LOD) <10 nM . Co-eluting metabolites (e.g., UDP-sugars) may require orthogonal separation methods, such as hydrophilic interaction chromatography (HILIC) .

Advanced Research Questions

Q. What structural insights into TDX-protein interactions can be gained from molecular docking studies?

Docking tools like AutoDock Vina can predict TDX binding to enzymes such as CDP-D-glucose 4,6-dehydratase (PDB: 1WVG). Critical parameters include:

- Grid box dimensions centered on the active site (e.g., 60 × 60 × 60 ų for 1WVG).

- Force fields accounting for diphosphate flexibility (e.g., AMBER).

- Validation via root-mean-square deviation (RMSD) <2.0 Å between predicted and crystallographic poses . Contradictions between docking scores and experimental binding affinities may arise from solvent effects or conformational dynamics not modeled in silico .

Q. How does TDX participate in nucleotide sugar metabolic cross-talk?

TDX serves as a precursor in xylosyltransferase reactions, competing with UDP-xylose for enzyme active sites. Isotopic tracing with ¹³C-labeled xylose can track its incorporation into glycoconjugates. Key assays include:

- Radiolabeled substrate competition (e.g., ³H-TDX vs. ¹⁴C-UDP-xylose).

- Knockout models of nucleotide sugar transporters (e.g., SLC35B2) to assess TDX uptake efficiency . Discrepancies in flux measurements may reflect compartmentalization (cytosolic vs. Golgi pools) or feedback inhibition by downstream metabolites like thymidine-5'-monophosphate (dTMP) .

Q. What are the mechanistic implications of TDX's role in bacterial dehydratases?

TDX acts as a cofactor in 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, stabilizing the thiamin diphosphate (ThDP) coenzyme. Key experimental approaches:

- Pre-steady-state kinetics to measure Kd for TDX-ThDP binding (surface plasmon resonance).

- Site-directed mutagenesis of conserved residues (e.g., His220 in E. coli DXP synthase) to disrupt TDX interactions . Contradictory data on pH-dependent activity (optimal at 6.5 vs. 7.2) may reflect species-specific adaptations in enzyme-TDX affinity .

Methodological Challenges and Solutions

Q. How can researchers address TDX's instability during enzymatic assays?

- Add 1–5 mM Mg<sup>2+</sup> to chelate free phosphate and inhibit phosphatases.

- Use non-hydrolyzable analogs (e.g., TDX-α,β-methylene diphosphate) for control experiments.

- Monitor degradation via thin-layer chromatography (TLC) with UV visualization at 254 nm .

Q. What are the limitations of crystallographic studies on TDX-enzyme complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.